molecular formula C5H9NO3 B047957 Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) CAS No. 112575-35-6

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI)

Cat. No. B047957
M. Wt: 131.13 g/mol
InChI Key: ZPCQSJYTXRPREU-WUJLRWPWSA-N
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Description

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral amino acid derivative that has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is not well understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes. By binding to the active site of these enzymes, Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) prevents the substrate from binding, thereby inhibiting the enzyme's activity.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has also been found to have an effect on the immune system. Specifically, it has been shown to increase the production of certain cytokines, which are involved in the immune response. Additionally, this compound has been found to have an effect on the central nervous system, although the exact nature of this effect is not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in biological processes. Additionally, this compound has been found to have a number of other interesting properties, including its effect on the immune system and the central nervous system.
However, there are also some limitations to using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret the results of experiments using this compound.

Future Directions

There are a number of potential future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI). One area of research that shows promise is the development of new enzyme inhibitors based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the immune system and the central nervous system. Finally, there is also potential for the development of new synthetic methods for producing this compound, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of chiral auxiliary reagents. This method involves the use of a chiral auxiliary molecule, which is added to the starting material to create a chiral center. The resulting product is then treated with a series of reagents to produce the final compound.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the development of enzyme inhibitors. This compound has been found to be a potent inhibitor of a number of enzymes, including proteases and kinases. These enzymes are involved in a wide range of biological processes, and the development of inhibitors for these enzymes has the potential to lead to the development of new drugs for the treatment of a variety of diseases.

properties

CAS RN

112575-35-6

Product Name

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI)

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5+/m1/s1

InChI Key

ZPCQSJYTXRPREU-WUJLRWPWSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C(=O)O)N)CO

SMILES

C1C(C1(C(=O)O)N)CO

Canonical SMILES

C1C(C1(C(=O)O)N)CO

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel- (9CI)

Origin of Product

United States

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